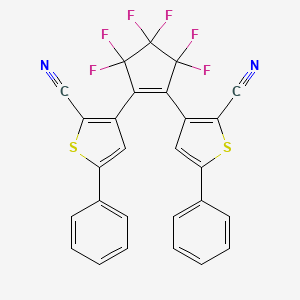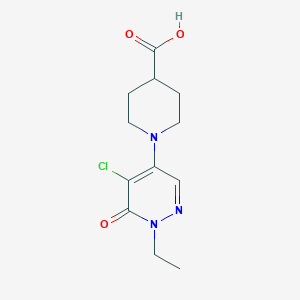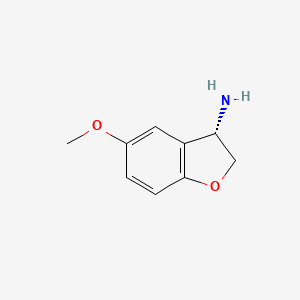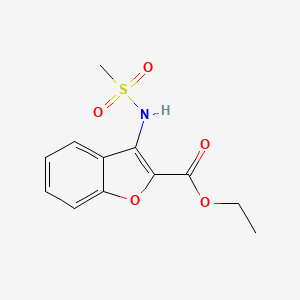
Ethyl 4-formyl-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-formyl-1-(3-méthoxyphényl)-1H-pyrazole-3-carboxylate d'éthyle est un composé chimique appartenant à la classe des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote adjacents. Ce composé particulier se caractérise par la présence d'un groupe formyle, d'un groupe méthoxyphényle et d'un groupe ester éthylique liés au cycle pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-formyl-1-(3-méthoxyphényl)-1H-pyrazole-3-carboxylate d'éthyle implique généralement la réaction de matières premières appropriées dans des conditions contrôlées. Une méthode courante consiste à condenser la 3-méthoxybenzaldéhyde avec l'acétoacétate d'éthyle en présence d'hydrate d'hydrazine. La réaction se déroule via la formation d'un intermédiaire hydrazone, qui se cyclise pour former le cycle pyrazole. Le produit final est obtenu après des étapes d'estérification et de formylation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour assurer un rendement et une pureté élevés du produit. Les catalyseurs et les solvants sont soigneusement sélectionnés pour faciliter la réaction et minimiser les sous-produits. Le procédé peut également inclure des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le composé souhaité sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-formyl-1-(3-méthoxyphényl)-1H-pyrazole-3-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe formyle peut être oxydé en acide carboxylique.
Réduction : Le groupe formyle peut être réduit en alcool.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions communs
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) peuvent être utilisés en conditions acides ou basiques.
Réduction : Des réactifs comme le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en présence d'un catalyseur approprié.
Principaux produits
Oxydation : 4-carboxy-1-(3-méthoxyphényl)-1H-pyrazole-3-carboxylate d'éthyle.
Réduction : 4-hydroxyméthyl-1-(3-méthoxyphényl)-1H-pyrazole-3-carboxylate d'éthyle.
Substitution : Divers pyrazoles substitués selon le nucléophile utilisé.
Applications De Recherche Scientifique
Le 4-formyl-1-(3-méthoxyphényl)-1H-pyrazole-3-carboxylate d'éthyle présente plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules plus complexes et comme élément constitutif en synthèse organique.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent pharmaceutique, en particulier dans le développement de nouveaux médicaments.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité et comme précurseur dans la synthèse de divers composés industriels.
Mécanisme d'action
Le mécanisme d'action du 4-formyl-1-(3-méthoxyphényl)-1H-pyrazole-3-carboxylate d'éthyle dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs, conduisant à une cascade d'événements biochimiques. Le groupe formyle peut participer à des liaisons hydrogène et à d'autres interactions, influençant l'affinité de liaison et la spécificité du composé. Le groupe méthoxyphényle peut améliorer sa lipophilie, facilitant son passage à travers les membranes cellulaires.
Mécanisme D'action
The mechanism of action of Ethyl 4-formyl-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The methoxyphenyl group may enhance its lipophilicity, facilitating its passage through cell membranes.
Comparaison Avec Des Composés Similaires
Composés similaires
4-formyl-1-phényl-1H-pyrazole-3-carboxylate d'éthyle : Structure similaire mais sans le groupe méthoxy.
4-formyl-1-(4-méthoxyphényl)-1H-pyrazole-3-carboxylate d'éthyle : Structure similaire avec le groupe méthoxy à une position différente.
4-formyl-1-(3-chlorophényl)-1H-pyrazole-3-carboxylate d'éthyle : Structure similaire avec un groupe chloro au lieu d'un groupe méthoxy.
Unicité
Le 4-formyl-1-(3-méthoxyphényl)-1H-pyrazole-3-carboxylate d'éthyle est unique en raison du positionnement spécifique du groupe méthoxy sur le cycle phényle, ce qui peut influencer sa réactivité chimique et son activité biologique. La présence de groupes formyle et ester fournit également de multiples sites pour des modifications chimiques, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C14H14N2O4 |
|---|---|
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
ethyl 4-formyl-1-(3-methoxyphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(18)13-10(9-17)8-16(15-13)11-5-4-6-12(7-11)19-2/h4-9H,3H2,1-2H3 |
Clé InChI |
FKXDVAHDANYBJO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C=C1C=O)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![7-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B11813883.png)
![2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole](/img/structure/B11813885.png)

